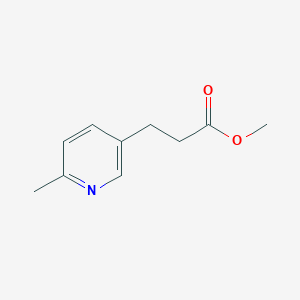












|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:14])[CH2:4][CH:5](O)[C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[N:10][CH:11]=1.C(OC(=O)C)(=O)C.CO.[H][H]>C1(C)C=CC=CC=1.C(O)(=O)C.[Pd]>[CH3:1][O:2][C:3](=[O:14])[CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[N:10][CH:11]=1
|


|
Name
|
3-hydroxy-3-(2-methyl-5-pyridyl)-propionic acid methyl ester
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC(C=1C=CC(=NC1)C)O)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
4-dimethyl-aminopyridine
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred for 1 hour at 60° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
After 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
ADDITION
|
|
Details
|
the solution was poured into the autoclave
|
|
Type
|
TEMPERATURE
|
|
Details
|
At the end of the hydrogenation, the autoclave was cooled
|
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The evaporation residue was dissolved in 100 ml of water
|
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with methylene chloride
|
|
Type
|
CUSTOM
|
|
Details
|
the combined organic extracts were evaporated
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CCC=1C=CC(=NC1)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 71.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 114% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |